m-Tert-butyl chlorobenzene
CAS No.: 3972-55-2
Cat. No.: VC13581596
Molecular Formula: C10H13Cl
Molecular Weight: 168.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3972-55-2 |
|---|---|
| Molecular Formula | C10H13Cl |
| Molecular Weight | 168.66 g/mol |
| IUPAC Name | 1-tert-butyl-3-chlorobenzene |
| Standard InChI | InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |
| Standard InChI Key | KYXNATZCTBFSTH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC=C1)Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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Molecular Formula: C₁₀H₁₃Cl
The tert-butyl group induces steric hindrance, while the chlorine atom directs electrophilic substitution reactions to specific positions on the aromatic ring.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
m-Tert-butyl chlorobenzene is typically synthesized via Friedel-Crafts alkylation:
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Reaction: Chlorobenzene reacts with tert-butyl chloride in the presence of AlCl₃ or HAlCl₄ .
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Mechanism: The Lewis acid catalyst facilitates electrophilic substitution, yielding the meta-substituted product due to steric and electronic effects.
Example Protocol:
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Reactants: Chlorobenzene (1 eq), tert-butyl chloride (1.2 eq).
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Yield: 75–85%.
Industrial Methods
A patented route (CN102976885A) optimizes cost and sustainability:
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Reactants: Chlorobenzene + chloro-2-methylpropane.
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Advantages:
Table 1: Synthesis Methods Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 120–140 | 75–85 | |
| Industrial (HAlCl₄) | HAlCl₄ | 160–180 | 90 |
Physicochemical Properties
Thermochemical Data
Solubility and Stability
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Solubility: Miscible with organic solvents (e.g., chlorobenzene, THF) .
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Stability: Resists hydrolysis but degrades under UV light.
Applications in Research and Industry
Organic Synthesis
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Intermediate: Used in synthesizing agrochemicals and pharmaceuticals .
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Crystallography: Forms stable solvates with tert-butyl calixarenes, aiding crystal engineering .
Environmental Impact
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Degradation: Bio-trickling filters achieve 80–90% degradation efficiency at 100–200 ppm.
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Toxicity: LD₅₀ (rats) > 500 mg/kg; chronic exposure affects neurological function.
Spectroscopic Characterization
Table 2: ¹H NMR Shifts (CDCl₃, 300 MHz)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C₂, C₆) | 7.25–7.35 | Doublet |
| Aromatic H (C₄) | 7.15–7.20 | Triplet |
| tert-butyl CH₃ | 1.30–1.35 | Singlet |
Table 3: ¹³C NMR Shifts (CDCl₃, 75 MHz)
| Carbon Environment | δ (ppm) |
|---|---|
| C-Cl (C₁) | 135.5 |
| C-tert-butyl (C₃) | 34.2 |
| Aromatic C (C₂, C₆) | 128.7 |
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